Dhodh-IN-19 is a small molecule compound that acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential applications in treating various diseases, including acute myelogenous leukemia and viral infections. Dihydroorotate dehydrogenase catalyzes the oxidation of dihydroorotate to orotate, linking pyrimidine biosynthesis with mitochondrial respiration through its dependence on coenzyme Q (ubiquinone) as an electron acceptor.
Dhodh-IN-19 was developed through structure-based drug design and virtual screening methods aimed at identifying potent inhibitors of dihydroorotate dehydrogenase. It is part of a new series of N-heterocyclic 3-pyridyl carboxamide derivatives, which have shown favorable physicochemical properties and efficacy in preclinical models .
The synthesis of Dhodh-IN-19 involves several key steps, typically starting from commercially available starting materials. The synthetic pathway includes:
The synthesis often employs techniques such as:
Dhodh-IN-19 features a complex molecular structure characterized by its N-heterocyclic framework and carboxamide functionality. The specific arrangement allows for effective interaction with the active site of dihydroorotate dehydrogenase.
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling, revealing key interactions with the enzyme's active site that contribute to its inhibitory effects .
Dhodh-IN-19 functions primarily by inhibiting the enzymatic reaction catalyzed by dihydroorotate dehydrogenase, which converts dihydroorotate into orotate. This inhibition leads to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.
Inhibition studies typically involve:
The mechanism by which Dhodh-IN-19 exerts its effects involves competitive inhibition of dihydroorotate dehydrogenase. By binding to the ubiquinone-binding pocket, it prevents coenzyme Q from accepting electrons from dihydroorotate, effectively blocking the oxidation process.
Studies have shown that inhibition leads to reduced levels of orotate and subsequent downstream effects on nucleotide synthesis, ultimately impacting cell proliferation and survival .
Dhodh-IN-19 has several promising applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3